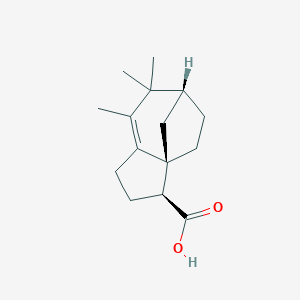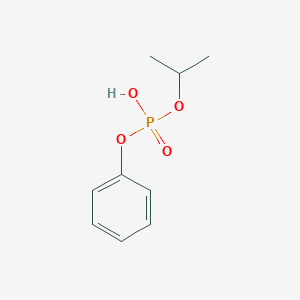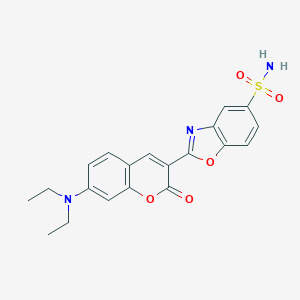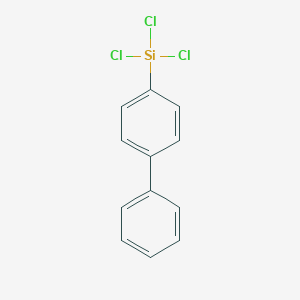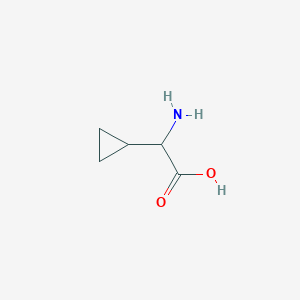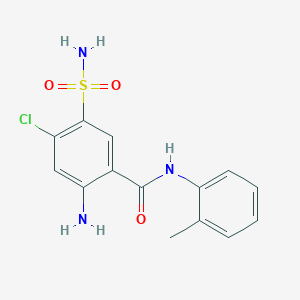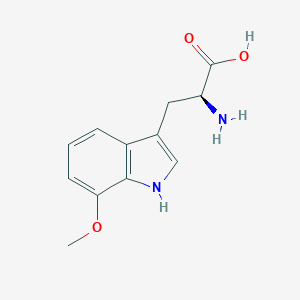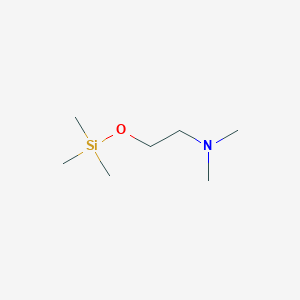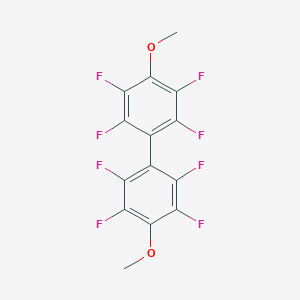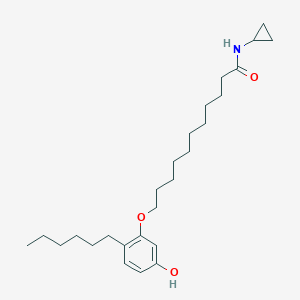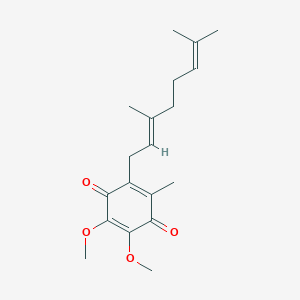![molecular formula C14H18NO3PS2 B106586 2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione CAS No. 16537-51-2](/img/structure/B106586.png)
2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione is a compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione in inducing apoptosis in cancer cells is not fully understood. However, studies suggest that this compound may act on the mitochondrial pathway of apoptosis, leading to the activation of caspases and subsequent cell death.
Effets Biochimiques Et Physiologiques
Studies have reported that 2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione can induce apoptosis in cancer cells and exhibit fluorescent properties for the detection of metal ions. However, further studies are required to determine the full extent of its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione in lab experiments is its potential as an anticancer agent. Additionally, its fluorescent properties make it a useful tool for the detection of metal ions. However, limitations include the need for further studies to determine its full range of effects and potential toxicity.
Orientations Futures
For research on 2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione include investigating its potential as a therapeutic agent for cancer treatment and exploring its use in other fields such as materials science and organic synthesis. Additionally, further studies are required to determine its full range of biochemical and physiological effects and potential toxicity.
Méthodes De Synthèse
The synthesis of 2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione involves the reaction of isoindole-1,3-dione with ethyl(propan-2-yloxy)phosphine sulfide in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Applications De Recherche Scientifique
2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
16537-51-2 |
|---|---|
Nom du produit |
2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione |
Formule moléculaire |
C14H18NO3PS2 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
2-[[ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H18NO3PS2/c1-4-19(20,18-10(2)3)21-9-15-13(16)11-7-5-6-8-12(11)14(15)17/h5-8,10H,4,9H2,1-3H3 |
Clé InChI |
XTPQVUHBEQVOSI-UHFFFAOYSA-N |
SMILES |
CCP(=S)(OC(C)C)SCN1C(=O)C2=CC=CC=C2C1=O |
SMILES canonique |
CCP(=S)(OC(C)C)SCN1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methylbenzo[b]thiophene](/img/structure/B106505.png)
